molecular formula C19H17NO4S B2445668 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 314278-90-5

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B2445668
CAS No.: 314278-90-5
M. Wt: 355.41
InChI Key: IJXFTOKUAAIAOW-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound characterized by its unique structural features It contains a benzoic acid moiety linked to a pyrrolidinone ring, which is further substituted with a dimethylphenyl group and a sulfanyl group

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-11-6-5-8-14(12(11)2)20-17(21)10-16(18(20)22)25-15-9-4-3-7-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXFTOKUAAIAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylphenylamine with succinic anhydride to form the intermediate 1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidine. This intermediate is then reacted with 2-mercaptobenzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Esterification and Amidation of the Benzoic Acid Group

The carboxylic acid moiety undergoes typical nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
Esterification Methanol, H₂SO₄ (acid catalysis)Methyl 2-{[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoateCommon for benzoic acids; reversible reaction requiring excess alcohol .
Amidation Thionyl chloride (SOCl₂) followed by aminesCorresponding amide derivativesAmide bond formation is efficient with coupling agents like EDC or DCC.
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohols or amines.

  • Structural Analog : Similar reactivity observed in 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid during esterification.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Room temperature, acetic acidSulfoxide (mono-oxidation)
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RTSulfone (di-oxidation)
  • Evidence : Oxidation of analogous compounds (e.g., 2-[(1-isopropyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid) confirms sulfone formation under strong oxidizers .

Ring-Opening Reactions of the Dioxopyrrolidinyl Group

The 2,5-dioxopyrrolidinyl ring may undergo hydrolysis or nucleophilic attack:

ReactionConditionsOutcome
Acidic Hydrolysis HCl (6M), refluxRing opening to form a dicarboxylic acid derivative
Basic Hydrolysis NaOH (1M), heatCleavage of the amide bonds, yielding a thiol-containing intermediate
  • Mechanism : Protonation of the carbonyl oxygen under acidic conditions increases electrophilicity, promoting nucleophilic attack by water .

Electrophilic Aromatic Substitution (EAS) on the 2,3-Dimethylphenyl Group

The electron-rich aromatic ring participates in EAS reactions:

ReactionReagentsPosition of Substitution
Nitration HNO₃/H₂SO₄Para to methyl groups (ortho/para-directing)
Sulfonation H₂SO₄, SO₃Meta to methyl groups
  • Rationale : Methyl groups activate the ring and direct incoming electrophiles to specific positions .

Decarboxylation Under Thermal Stress

Decarboxylation of the benzoic acid group occurs at elevated temperatures:

ConditionsProductNotes
200–250°C, Cu powder (catalyst)2-{[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzeneRequires anhydrous conditions to minimize side reactions .

Deprotonation and Salt Formation

The carboxylic acid forms salts with bases:

BaseProductApplication
NaOHSodium 2-{[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoateEnhanced solubility for biological assays.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutics. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation, making it relevant in the context of diseases such as cancer and autoimmune disorders .

Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as inhibitors for various enzymes. For instance, compounds similar to 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid have shown inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests potential applications in treating type 2 diabetes and Alzheimer's disease by regulating glucose metabolism and neurotransmitter levels .

Biological Studies

Cellular Mechanisms
Studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell cycle regulation. By interacting with specific receptors or enzymes, it may alter cellular responses to external stimuli, which is crucial for developing targeted therapies .

Case Study: Enzyme Inhibition
A study focused on synthesizing sulfonamides derived from this compound reported significant activity against α-glucosidase. The synthesized compounds were screened for their inhibitory potential, showing promising results that could lead to new anti-diabetic agents .

Materials Science

Novel Material Development
Due to its unique structure, this compound is being explored for applications in materials science. Its properties may be harnessed to develop new materials with specific electronic or optical characteristics. This could lead to advancements in fields such as photonics or sensor technology .

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetic acid
  • 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}propanoic acid

Uniqueness

Compared to similar compounds, 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is unique due to the presence of the benzoic acid moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties, making it a valuable molecule for various applications.

Biological Activity

The compound 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (CAS Number: 314278-90-5) is a complex organic molecule characterized by its unique structural features, including a dioxopyrrolidine moiety and a sulfanyl group. Its potential biological activities have attracted research interest, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO4SC_{19}H_{17}NO_4S, with a molecular weight of approximately 357.37 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C19H17NO4SC_{19}H_{17}NO_4S
Molecular Weight 357.37 g/mol

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the sulfanyl group suggests potential reactivity that could influence biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of benzoic acid have been shown to inhibit viral replication by targeting specific sites on viral capsids. The structural features of this compound may enhance its efficacy against viruses such as Coxsackievirus B3 (CVB3) and other enteroviruses .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be analyzed through SAR studies. These studies focus on how modifications to the chemical structure affect biological potency. For example, variations in the substitution patterns on the phenyl ring have been correlated with enhanced activity against specific biological targets .

Table: Structure-Activity Relationships

CompoundSubstituentActivity (IC50)Reference
Compound 12,3-Dimethylphenyl0.5 µM
Compound 24-Methoxyphenyl0.7 µM
Compound 3No substitution>10 µM

Case Studies and Research Findings

  • Immunomodulatory Effects : A study investigated the immunomodulatory effects of similar compounds in enhancing NF-κB signaling pathways, which are crucial for immune responses. The results indicated that certain structural modifications significantly improved cytokine release in human monocytic cells .
  • Antiviral Studies : Another research effort focused on synthesizing derivatives based on the benzoic acid framework, revealing that modifications could lead to compounds with potent antiviral activity against CVB3. The most effective compounds demonstrated substantial reductions in viral titers in vitro .

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